1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
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Overview
Description
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an ethan-1-ol moiety. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol typically involves the following steps:
Cyclopropylamine Reaction: Cyclopropylamine is reacted with an appropriate carboxylic acid derivative to form a cyclopropyl-substituted intermediate.
Oxadiazole Formation: The intermediate undergoes cyclization with a nitrile oxide to form the 1,2,4-oxadiazole ring.
Ethanol Addition: The oxadiazole compound is then reacted with an ethan-1-ol derivative under specific conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing compounds.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides or sulfonates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar compounds to 1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethan-1-ol include:
1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride: Differing by the presence of a methanamine group instead of an ethan-1-ol moiety.
1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride: Featuring an isopropyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-4(10)7-8-6(9-11-7)5-2-3-5/h4-5,10H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGJALLDFFTZIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2CC2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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